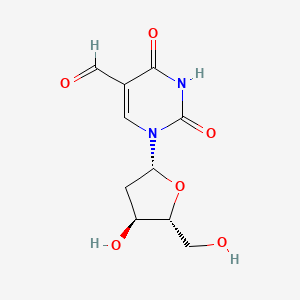

1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde

Description

Contextualization as an Oxidative DNA Lesion Derived from Thymidine (B127349)

5-Formyl-2'-deoxyuridine (5-fdU) is a modified nucleoside that has garnered significant attention in the field of nucleic acid research. It is primarily recognized as a product of oxidative damage to DNA, specifically arising from the oxidation of the 5-methyl group of thymidine. medchemexpress.comacs.org This transformation can be initiated by various agents, including gamma radiation and certain chemical oxidants. medchemexpress.com The formation of 5-fdU is a notable event in DNA damage, and its presence serves as a biomarker for oxidative stress. medchemexpress.commedchemexpress.com

The process begins with the one-electron oxidation of the thymine (B56734) base within the DNA structure, leading to a thymine radical cation. Subsequent deprotonation of the methyl group and reaction with molecular oxygen results in the formation of 5-fdU. lookchem.com This oxidative lesion is of particular interest because it can lead to mutations if not properly repaired. nih.govoup.com Studies have shown that 5-fdU can cause A:T to G:C transition mutations. oup.com

Interestingly, 5-fdU can undergo further oxidation. Mechanistic studies have revealed that it can be transformed into 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dU) and 5,6-dihydroxy-5,6-dihydro-2'-deoxuridine (gly-dU). This conversion is mediated by hydrogen peroxide and involves a Baeyer–Villiger rearrangement. acs.org This highlights a complex oxidative decomposition pathway for thymidine-derived lesions in DNA. acs.org

Beyond its role as a DNA lesion, 5-fdU is also considered a naturally occurring DNA modification. nih.gov Its presence and subsequent processing are intertwined with fundamental cellular processes, including DNA repair and potentially epigenetic regulation. medchemexpress.comnih.gov The study of 5-fdU provides valuable insights into the mechanisms of DNA damage and the cellular responses to maintain genomic integrity.

Historical Perspectives on its Identification and Early Academic Studies

Early investigations into modified nucleosides laid the groundwork for understanding compounds like 5-Formyl-2'-deoxyuridine. Research dating back to the 1970s explored the cytostatic and antiviral properties of 5-fdU. caymanchem.com These initial studies demonstrated its ability to inhibit the proliferation of certain cell lines, such as BHK-21 and Ehrlich ascites tumor cells, and to reduce viral yield in infected cells. caymanchem.com

The recognition of 5-fdU as a significant product of oxidative DNA damage came later, with studies identifying it as a stable oxidation product of thymine, alongside 5-hydroxymethyluracil (B14597) (hmU). oup.com The development of methods for the chemical synthesis of 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP) was a crucial step, enabling researchers to study its incorporation into DNA by various DNA polymerases. oup.com These in vitro studies were fundamental in elucidating the base-pairing properties of the resulting 5-formyluracil (B14596) (5-foU) lesion and its potential mutagenic consequences. nih.govoup.com

The advancement of analytical techniques has been pivotal in the study of 5-fdU. For instance, the development of selective detection methods using fluorogenic reagents allowed for more sensitive and specific quantification of this lesion in DNA. oup.comsemanticscholar.org These methodological improvements have been essential for understanding the formation and biological implications of 5-fdU in various contexts.

More recent research has also begun to explore the role of 5-fdU in the context of epigenetics, investigating its potential as a natural DNA modification that could influence gene expression. nih.govacs.org This evolving perspective underscores the expanding importance of 5-fdU from a simple DNA lesion to a molecule with potentially broader biological functions.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVORBLZUGBSUNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963307 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4494-26-2 | |

| Record name | NSC148297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biogenesis and Cellular Formation Mechanisms of 5 Formyl 2 Deoxyuridine

Oxidative Pathways Leading to 5-Formyl-2'-deoxyuridine in DNA

The formation of 5-fodU in DNA is a direct result of oxidative damage, specifically to the methyl group of thymidine (B127349) residues.

Role of Reactive Oxygen Species (ROS) and Free Radicals in Thymidine Oxidation

Reactive oxygen species (ROS) are a major source of oxidative damage to DNA. nih.gov These highly reactive molecules, which include hydroxyl radicals, are generated through various cellular processes and by exogenous agents. oup.com The hydroxyl radical, in particular, can abstract a hydrogen atom from the C5-methyl group of thymidine. acs.org This initial step leads to the formation of a thymidin-5-yl radical. Subsequent reaction with molecular oxygen (O2) produces a peroxyl radical. lookchem.comnih.gov This peroxyl radical is a key intermediate that can then be converted into more stable oxidation products, including 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU) and ultimately 5-fodU. acs.orgnih.gov The one-electron oxidation of the thymine (B56734) radical cation, followed by deprotonation of the methyl group and reaction with molecular oxygen, is a recognized pathway for the formation of 5-fodU. lookchem.com

Induction by Ionizing Radiation and Fenton-Type Reagents

Ionizing radiation is a potent inducer of 5-fodU formation in DNA. medchemexpress.commedchemexpress.comtandfonline.com Gamma radiation, for instance, generates hydroxyl radicals and other reactive species that attack the thymine base. oup.commedchemexpress.com This process leads to the oxidation of the thymine methyl group, resulting in the formation of 5-fodU among other products. medchemexpress.comchemgenes.com In fact, 5-fodU is considered a major oxidation product of thymine in DNA exposed to ionizing radiation, with yields comparable to that of 8-oxoguanine. nih.gov

Fenton-type reagents, which consist of a transition metal ion (like iron) and hydrogen peroxide, are also known to generate hydroxyl radicals and induce the formation of 5-fodU in DNA. nih.govresearchgate.net These reagents mimic the oxidative stress conditions that can occur in vivo. Studies have shown that treating DNA with Fenton-type reagents leads to the detection of 5-fodU, confirming this pathway of formation. nih.gov

Precursor Compounds and Metabolic Intermediates in 5-Formyl-2'-deoxyuridine Formation

The formation of 5-fodU often proceeds through intermediate compounds.

Oxidation of 5-Hydroxymethyl-2'-deoxyuridine

5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) is a direct precursor to 5-fodU. nih.gov 5-hmdU itself is an oxidation product of thymidine. acs.orgnih.gov Further oxidation of the hydroxymethyl group of 5-hmdU leads to the formation of the aldehyde group characteristic of 5-fodU. This two-step oxidation process (thymidine to 5-hmdU to 5-fodU) is a key pathway in the biogenesis of this lesion. While 5-hmdU is considered a relatively benign lesion, its oxidation product, 5-fodU, is more mutagenic. nih.gov

Detection of 5-Formyl-2'-deoxyuridine in Cellular and In Vitro DNA

The accurate detection and quantification of 5-fodU are crucial for understanding its biological significance. nih.gov Various analytical techniques have been developed for this purpose.

A highly sensitive method for detecting 5-fodU involves derivatization with Girard reagent T followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach enhances the detection limit by approximately 20-fold compared to direct analysis of the underivatized compound. nih.gov The use of an isotope-labeled internal standard further improves the accuracy of quantification in cellular DNA. nih.gov

Other methods for detecting 5-fodU include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with other detectors. nih.govnih.gov These techniques have been instrumental in identifying and quantifying 5-fodU in DNA treated with ionizing radiation or Fenton-type reagents. nih.gov For instance, HPLC has been used to detect 5-fodU in DNA after treatment with a Fenton-type reagent and prolonged incubation. nih.gov

Below is a table summarizing key findings from research on the detection of 5-Formyl-2'-deoxyuridine.

| Method | Key Findings | Reference |

| LC-MS/MS with Girard Reagent T Derivatization | Enables quantification of 5-fodU at a detection limit of 3-4 fmol, a 20-fold improvement over direct analysis. Successfully used to quantify 5-fodU in cellular DNA. | nih.gov |

| HPLC | Detected 5-fodU in thymidine treated with a Fenton-type reagent after prolonged incubation. | nih.gov |

| GC-MS | Used to identify reaction products, including 5-fodU, from the oxidation of thymidine by peroxy radicals. | nih.gov |

Molecular Impact and Biological Significance of 5 Formyl 2 Deoxyuridine As a Dna Adduct

Structural Perturbations and Stability of DNA Duplexes Containing 5-Formyl-2'-deoxyuridine

The presence of 5-Formyl-2'-deoxyuridine (5fU), an oxidation product of thymidine (B127349), within a DNA strand introduces significant structural and stability changes to the DNA duplex. nih.govplos.org The formyl group at the 5-position of the uracil (B121893) base is electron-withdrawing, which alters the electronic properties of the base. This electronic shift facilitates the ionization of the N3 proton, lowering the pKa of the base to 8.6, which is considerably lower than the pKa of 10.0 for the parent thymine (B56734). oup.comnih.gov This increased propensity for ionization under physiological conditions can disrupt standard Watson-Crick base pairing.

The introduction of the bulky and reactive formyl group can cause steric hindrance and alter the local conformation of the DNA helix. While some studies suggest that the formyl group can stabilize duplex formation, others indicate that the N-glycosylic bond of 5-formyluridine (B1218883) is less stable than that of 2'-deoxyuridine, potentially leading to the formation of an apurinic/apyrimidinic (AP) site. plos.orgresearchgate.net The generation of an AP site is a significant DNA lesion, as it lacks genetic information and can lead to strand breaks. plos.org

Interactive Data Table: pKa Values of Uracil Derivatives

| Compound | pKa |

|---|---|

| Thymidine (as dTMP) | 10.0 |

Genotoxicity and Mutagenic Potential of 5-Formyl-2'-deoxyuridine

5-Formyl-2'-deoxyuridine is recognized as a mutagenic lesion. semanticscholar.orgchemicalbook.com Its genotoxicity stems primarily from its ability to cause mispairing during DNA replication and induce specific base substitutions. nih.govsemanticscholar.org

Altered Base Pairing Specificity and Mispairing during DNA Replication

The altered electronic properties and structure of 5fU lead to ambiguous base pairing during DNA replication. The ionized form of 5fU can mispair with guanine (B1146940) (G). oup.comnih.gov Studies have shown that DNA polymerases can incorporate 5fU opposite not only adenine (B156593) (A), as would be expected for a thymine analog, but also opposite guanine. oup.commit.edu Furthermore, during replication of DNA containing a 5fU lesion, DNA polymerases can misincorporate deoxycytidine (dC) opposite the lesion. mit.edu In Escherichia coli, it has been inferred that 5fU can form mispairs with guanine, cytosine, and thymine during replication. nih.govzhangqiaokeyan.com This promiscuous base pairing is a direct cause of the mutations observed.

Induction of Specific DNA Base Substitutions and Transversions (e.g., A.T→G.C, G.C→A.T)

The mispairing potential of 5fU leads to specific mutation patterns. When 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP) is introduced into E. coli, it induces a range of mutations, most prominently G·C to A·T and A·T to G·C transitions, as well as G·C to T·A transversions. oup.comoup.com Experiments where E. coli was grown in the presence of 5fU showed the induction of several base substitutions, with the following order of frequency: A.T→G.C > G.C→A.T > G.C→T.A >> A.T→T.A > A.T→C.G. nih.gov The C·G→T·A transition and C·G→A·T transversion mutations are also potential outcomes when fC is present. oup.com

Interactive Data Table: Mutations Induced by 5-Formyl-2'-deoxyuridine in E. coli

| Original Base Pair | Mutated Base Pair | Mutation Type | Frequency Rank |

|---|---|---|---|

| A.T | G.C | Transition | 1 |

| G.C | A.T | Transition | 2 |

| G.C | T.A | Transversion | 3 |

| A.T | T.A | Transversion | 4 |

| A.T | C.G | Transversion | 5 |

Formation of Covalent Adducts and Cross-links Involving the Formyl Group

The aldehyde functionality of the formyl group in 5fU is chemically reactive and can participate in the formation of covalent bonds with other molecules, particularly proteins. oup.com

Interactions with Amino Groups of DNA-Binding Proteins

The formyl group of 5fU can react with nucleophilic groups on proteins, such as the ε-amino group of lysine (B10760008) residues, to form a Schiff base. semanticscholar.orgcrossref.orgoup.com This reaction can lead to the formation of DNA-protein cross-links (DPCs). semanticscholar.orgoup.comnih.gov While the equilibrium for Schiff base formation in aqueous solution is generally unfavorable, the close proximity and specific orientation of the reacting groups within a DNA-protein complex can facilitate this cross-linking. semanticscholar.orgoup.com For example, studies have demonstrated the formation of cross-links between oligonucleotides containing 5fU and peptides derived from the RecA protein. oup.comnih.gov Histone proteins have also been shown to form covalent conjugates with DNA containing 5fU. chinesechemsoc.org These DPCs are significant lesions that can interfere with essential DNA processes like replication and transcription.

Subsequent Products of 5-Formyl-2'-deoxyuridine Degradation in DNA

Within the DNA environment, 5fU can undergo further chemical transformations, leading to different lesion products. One notable degradation pathway involves the oxidative deformylation of 5fU. In the presence of hydrogen peroxide, 5fU can be converted into 5-hydroxy-2'-deoxyuridine (B1206715) (5-oh-dU) and 5,6-dihydroxy-5,6-dihydro-2'-deoxuridine (gly-dU). acs.orgacs.org This transformation is significant because these products are typically associated with the oxidation of deoxycytidine. acs.orgacs.org The major product, 5-oh-dU, is formed through a Baeyer–Villiger rearrangement of the formyl group, while the minor product, gly-dU, results from oxidation of the enal portion followed by deformylation. acs.orgacs.org

Furthermore, under prolonged incubation in physiological conditions, 5fU can degrade into a pyrimidine (B1678525) ring-opened product, identified as 3-amino-2-carbamoyl-2-propenal-N3-2'-deoxyriboside. nih.gov This ring-opened lesion represents another form of significant DNA damage originating from the initial oxidation of thymidine. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 3-amino-2-carbamoyl-2-propenal-N3-2'-deoxyriboside | - |

| 5,6-dihydroxy-5,6-dihydro-2'-deoxuridine | gly-dU |

| 5-Formyl-2'-deoxyuridine | 5fU, fdU |

| 5-formyl-2'-deoxyuridine 5'-triphosphate | fdUTP |

| 5-hydroxy-2'-deoxyuridine | 5-oh-dU |

| Adenine | A |

| Cytosine | C |

| Deoxycytidine | dC |

| Guanine | G |

| Hydrogen Peroxide | H₂O₂ |

| Lysine | - |

| RecA protein | - |

| Thymidine | T |

Pyrimidine Ring-Opened Products from Oxidative Damage

Under conditions of oxidative stress, 5-Formyl-2'-deoxyuridine can undergo further degradation leading to the cleavage of its pyrimidine ring. Research has shown that when thymidine is treated with a Fenton-type reagent (which generates hydroxyl radicals) and subsequently incubated for an extended period under physiological conditions (37 °C, pH 7.4), a novel product is formed from 5-fo-dU. nih.gov

This product, identified as 3-amino-2-carbamoyl-2-propenal-N³-2'-deoxyriboside , results from the opening of the pyrimidine ring of 5-fo-dU. nih.gov Its structure was confirmed using nuclear magnetic resonance (NMR) and mass spectrometry. nih.gov The formation of this ring-opened adduct has also been observed in DNA that was treated with either Fenton-type reagents or gamma rays, followed by a similar prolonged incubation. nih.gov This finding establishes the ring-opened product as a potential new biomarker for oxidative DNA damage originating from thymidine. nih.gov

Table 1: Pyrimidine Ring-Opened Product of 5-Formyl-2'-deoxyuridine

| Precursor Lesion | Treatment Conditions | Resulting Product | Significance |

| 5-Formyl-2'-deoxyuridine (from thymidine) | Fenton-type reagent or γ-rays, followed by prolonged incubation (e.g., 6 days at 37 °C, pH 7.4) | 3-amino-2-carbamoyl-2-propenal-N³-2'-deoxyriboside | A stable, pyrimidine ring-opened lesion; serves as a novel biomarker for oxidative DNA damage. nih.gov |

Oxidative Deformylation Products (e.g., 5-hydroxy-2'-deoxyuridine)

A significant and unusual transformation pathway for 5-fo-dU involves its oxidative deformylation, yielding products that are more commonly associated with the oxidation of 2'-deoxycytidine. acs.orgacs.org This novel decomposition pathway highlights the complex chemistry of DNA damage. Mechanistic studies have revealed that hydrogen peroxide is a key mediator in this process. acs.orgacs.org

The primary product of this reaction is 5-hydroxy-2'-deoxyuridine (5-oh-dU) . acs.orgacs.org Its formation is the result of a Baeyer–Villiger rearrangement of the formyl functionality on the 5-fo-dU molecule. acs.orgacs.org In this reaction, an oxygen atom is inserted between the formyl carbon and the pyrimidine ring, leading to the release of formic acid and the formation of the 5-hydroxyl group.

A minor product, 5,6-dihydroxy-5,6-dihydro-2'-deoxuridine (gly-dU) , is also generated. acs.orgacs.org This product derives from an α,β-oxidation of the enal portion of 5-fo-dU, which is then followed by deformylation. acs.org These transformations have been observed to occur with both the free 5-fo-dU nucleoside and when the lesion is present within isolated DNA. acs.orgacs.org This pathway clarifies the oxidative chemistry of thymidine damage and underscores how one type of DNA lesion can transform into another, complicating the landscape of DNA repair. acs.org

Table 2: Products of Oxidative Deformylation of 5-Formyl-2'-deoxyuridine

| Product | Formation Mechanism | Mediating Agent | Significance |

| 5-hydroxy-2'-deoxyuridine (Major Product) | Baeyer–Villiger rearrangement of the formyl group. acs.orgacs.org | Hydrogen Peroxide (H₂O₂) | Reveals a novel decomposition pathway for a thymidine-derived lesion into a product typically associated with deoxycytidine oxidation. acs.orgacs.org |

| 5,6-dihydroxy-5,6-dihydro-2'-deoxuridine (Minor Product) | α,β-oxidation of the enal portion followed by deformylation. acs.orgacs.org | Hydrogen Peroxide (H₂O₂) | Further demonstrates the chemical instability and reactivity of 5-fo-dU under oxidative stress. acs.orgacs.org |

Cellular Recognition and Dna Repair Pathways for 5 Formyl 2 Deoxyuridine

Enzymatic Excision by DNA Glycosylases

The initial and critical step in the repair of 5-foU is its recognition and removal by a specific class of enzymes known as DNA glycosylases. oup.com These enzymes scan the DNA for damaged bases and cleave the N-glycosidic bond that links the damaged base to the sugar-phosphate backbone, thereby excising the lesion. oup.comglenresearch.com

Role of Human Single-Strand-Selective Monofunctional Uracil-DNA Glycosylase (hSMUG1) in 5-Formyluracil (B14596) Excision

Among the various DNA glycosylases, human single-strand-selective monofunctional uracil-DNA glycosylase (hSMUG1) plays a significant role in the excision of 5-formyluracil (fU). researchgate.nettandfonline.com hSMUG1 is a monofunctional DNA glycosylase that recognizes and removes uracil (B121893) and its derivatives, including 5-foU, from both single-stranded and double-stranded DNA. researchgate.netmybiosource.comacs.org It acts as a primary repair enzyme for a subset of oxidized pyrimidines like 5-foU. researchgate.net Studies have shown that hSMUG1 effectively excises 5-foU, highlighting its importance in preventing potential mutations arising from this lesion. researchgate.nettandfonline.com In fact, the activity of hSMUG1 on 5-foU is comparable to its activity on other oxidized pyrimidines. researchgate.net

Differential Excision Efficiency Based on Opposite Base Identity

The efficiency of 5-foU excision by hSMUG1 is not uniform and is influenced by the identity of the base on the opposite strand of the DNA duplex. nih.govtandfonline.comresearchgate.net Research has demonstrated that hSMUG1 excises 5-foU opposite all four canonical bases (adenine, guanine (B1146940), cytosine, and thymine). nih.govtandfonline.comresearchgate.net However, the rate of excision varies depending on the opposing base.

A study investigating the excision efficiency of hSMUG1 for 5-foU opposite different bases revealed the following order of activity: C > T > G > A. tandfonline.comresearchgate.net The highest excision activity was observed when 5-foU was paired with a non-cognate base, cytosine (C) or thymine (B56734) (T), followed by guanine (G), and was lowest when paired with its cognate base, adenine (B156593) (A). nih.govtandfonline.comresearchgate.net This differential excision suggests a mechanism that may contribute to the observed mutational patterns of 5-foU in mammalian cells. tandfonline.comresearchgate.net

| Base Opposite 5-foU | Relative Excision Activity | Reference |

|---|---|---|

| Cytosine (C) | Highest | tandfonline.comresearchgate.net |

| Thymine (T) | High | tandfonline.comresearchgate.net |

| Guanine (G) | Moderate | tandfonline.comresearchgate.net |

| Adenine (A) | Lowest | tandfonline.comresearchgate.net |

Involvement in the Base Excision Repair (BER) Pathway

The removal of 5-foU is a key event within the broader context of the Base Excision Repair (BER) pathway. plos.orgnih.govnih.gov BER is a fundamental cellular defense mechanism responsible for correcting small, non-helix-distorting base lesions. nih.govwikipedia.org The process involves a series of coordinated enzymatic steps to restore the integrity of the DNA. nih.gov

Initiation of Repair and Abasic Site Formation

The BER pathway is initiated by a DNA glycosylase, such as hSMUG1, which recognizes and excises the damaged base, 5-foU. oup.comnih.gov This enzymatic action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site, which is a location in the DNA that lacks a base. plos.orgoup.comnih.gov The formation of this AP site is a critical intermediate in the BER process. nih.govmedbullets.com The N-glycosylic bond of 5-formyluridine (B1218883) is less stable than that of 2'-deoxyuridine, which can also lead to the spontaneous generation of an AP site. plos.org

Downstream Processing by DNA Polymerases (e.g., DNA Polymerase Beta, DNA Polymerase Lambda) and Ligation

Following the creation of the AP site, the BER pathway proceeds with a series of downstream processing steps. medbullets.com An AP endonuclease, such as APE1, cleaves the phosphodiester backbone adjacent to the AP site. nih.govmedbullets.com This creates a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. nih.gov

DNA polymerases then come into play to fill the resulting gap. DNA polymerase beta (Pol β) is a key polymerase in the BER pathway. nih.govnih.gov In some situations, particularly in the repair of clustered DNA lesions, DNA polymerase lambda (Pol λ) may also be involved. plos.orgcontinental.edu.pe Pol λ has been shown to be more accurate in DNA synthesis compared to Pol β in the context of repairing clustered lesions containing 5-foU. plos.orgcontinental.edu.pe After the gap is filled, the final step is the sealing of the nick in the DNA backbone by a DNA ligase, completing the repair process. oup.comnih.gov

Repair of Clustered DNA Lesions Containing 5-Formyl-2'-deoxyuridine

DNA damage can sometimes occur in complex forms, such as clustered lesions, where multiple damaged sites are located in close proximity within the DNA helix. plos.org The repair of clustered DNA lesions containing 5-foU presents a unique challenge to the cellular repair machinery. plos.orgcontinental.edu.pe

Translesion Synthesis and Bypass by DNA Polymerases

When DNA containing lesions such as 5-formyl-2'-deoxyuridine is not repaired, the lesion can be encountered by the DNA replication machinery. Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass such lesions, preventing the arrest of replication forks. This process is often carried out by specialized, low-fidelity DNA polymerases that can accommodate distorted template bases in their active sites. However, this bypass can be error-prone, leading to mutations. nih.govescholarship.org The study of how various DNA polymerases interact with 5-formyl-2'-deoxyuridine, both as a template lesion and as an incoming nucleotide triphosphate, is crucial for understanding its mutagenic potential.

Substrate Properties of 5-Formyl-2'-deoxyuridine 5'-Triphosphate (fdUTP) for DNA Polymerases

5-Formyl-2'-deoxyuridine 5'-triphosphate (fdUTP) can serve as a substrate for various DNA polymerases, allowing for its incorporation into DNA during replication. oup.com Research has shown that fdUTP can efficiently substitute for deoxythymidine triphosphate (dTTP) in in vitro DNA synthesis reactions catalyzed by several different polymerases. nih.govoup.com

A key chemical feature of fdUTP is the electron-withdrawing nature of its 5-formyl group. This characteristic facilitates the ionization of the 5-formyluracil (fU) base. nih.gov The pKa of the base unit in fdUTP has been measured at 8.6, which is significantly lower than the pKa of 10.0 for the parent thymine base (as dTMP). nih.govoup.com This increased propensity for ionization under physiological or slightly alkaline conditions is a critical factor in its substrate properties, particularly concerning its ability to mispair with template bases. oup.comnih.gov

Studies using polymerases with different enzymatic properties have demonstrated the versatility of fdUTP as a substrate. These include:

Escherichia coli DNA polymerase I (Klenow fragment): A distributive enzyme with 3'–5' exonuclease proofreading activity (though exonuclease-deficient versions are often used in these studies to observe incorporation events). oup.comoup.com

T7 DNA polymerase: A highly processive polymerase, often used in an exonuclease-free form for these experiments. oup.com

Taq DNA polymerase: A thermostable polymerase that lacks 3'–5' exonuclease activity. oup.com

Despite the differences in processivity and proofreading capabilities among these enzymes, all have been shown to effectively utilize fdUTP in place of dTTP during DNA replication. oup.com The incorporation of fU appears to be generally uniform, suggesting that the sequence context has a minor effect on the frequency of fdUTP incorporation when it correctly pairs with adenine. nih.gov

Fidelity and Efficiency of Nucleotide Insertion Opposite 5-Formyl-2'-deoxyuridine by Various DNA Polymerases (e.g., Klenow fragment, T7 DNA Polymerase, Taq DNA Polymerase)

The efficiency and fidelity of DNA synthesis involving 5-formyl-2'-deoxyuridine (referred to as 5-foU or fU when in a DNA strand) are critical determinants of its biological consequences. High-fidelity polymerases can be stalled by the lesion, and its bypass, whether by replicative or specialized TLS polymerases, is often associated with a loss of fidelity. plos.org

Efficiency of Bypass and Incorporation

When 5-foU is present as a lesion in the DNA template, it can pose a block to some replicative polymerases. acs.org However, polymerases like the Klenow fragment are capable of inserting nucleotides opposite the lesion. oup.com

Fidelity of Nucleotide Insertion

The presence of the 5-formyl group significantly impacts the base-pairing fidelity of the uridine (B1682114) base. This can lead to mutations during DNA replication.

Mispairing of incoming fdUTP: When acting as a substrate, fdUTP exhibits a notable tendency to mispair with guanine (G) in the template strand. oup.comnih.gov This mispairing is strongly correlated with the ionization of the fU base; the substitution efficiency for dCTP (i.e., fdUTP pairing with G) increases as the pH rises from 7.2 to 9.0. oup.comnih.gov This suggests that the ionized form of fU is responsible for forming a mispair with guanine. nih.govoup.com This propensity for mispairing makes fU potentially more mutagenic than its parent base, thymine. oup.comnih.gov

Mispairing opposite a 5-foU template lesion: When 5-foU is part of the DNA template, it directs the misincorporation of nucleotides during synthesis. Studies using the Klenow fragment (both with and without its proofreading exonuclease activity) have shown that it incorporates dCMP opposite the 5-foU lesion, in addition to the correct dAMP. oup.com The ratio of incorrect dCMP to correct dAMP incorporation was found to be 0.3 for the proofreading-proficient Klenow fragment (KF+) and 0.32 for the exonuclease-deficient version (KF-). oup.com This indicates that the 5-foU:dCMP mispair is relatively stable and resistant to the enzyme's proofreading function. oup.com These findings predict that the 5-foU lesion can induce T→G transversion mutations. oup.com

The tables below summarize the key findings from in vitro studies on the interaction of various DNA polymerases with 5-formyl-2'-deoxyuridine.

Table 1: Summary of findings on the substrate properties of fdUTP with various DNA polymerases.Table 2: Fidelity of nucleotide incorporation opposite a 5-formyluracil (5-foU) lesion in a DNA template by the Klenow fragment.Advanced Research Methodologies for Studying 5 Formyl 2 Deoxyuridine

Chemical Synthesis of 5-Formyl-2'-deoxyuridine and Analogs for Research Applications

The availability of pure 5-formyl-2'-deoxyuridine and its derivatives is fundamental for in-depth biochemical and cellular studies. Researchers have developed various synthetic strategies to produce these compounds for a range of research applications, from enzymatic assays to the study of DNA-protein interactions.

Strategies for Nucleoside Synthesis from Precursors (e.g., Thymidine (B127349), 2'-Deoxyuridine)

The primary route for synthesizing 5-formyl-2'-deoxyuridine involves the controlled oxidation of the 5-methyl group of thymidine. nih.gov This transformation can be achieved through various oxidizing agents. One established method utilizes potassium persulfate (K₂S₂O₈) for this oxidation. Other approaches have employed reagents like chromium trioxide-pyridine complex (CrO₃·pyr·HCl) to achieve the desired aldehyde functionality. researchgate.net An alternative strategy involves starting from 5-formyluracil (B14596) and coupling it with a protected sugar moiety, which is then deprotected to yield 5-formyl-2'-deoxyuridine. researchgate.net These methods have been optimized to allow for gram-scale synthesis of the nucleoside, providing sufficient material for subsequent transformations and biological studies. rsc.org

| Precursor | Oxidizing Agent/Method | Key Features |

| Thymidine derivatives | Potassium persulfate (K₂S₂O₈) | Direct oxidation of the 5-methyl group. |

| Thymidine derivatives | Chromium trioxide-pyridine complex (CrO₃·pyr·HCl) | Controlled oxidation to the aldehyde. researchgate.netresearchgate.net |

| 5-Formyluracil | Coupling with chlorosugar | Two-step process involving nucleobase synthesis followed by glycosylation. researchgate.net |

Synthesis of 5-Formyl-2'-deoxyuridine 5'-Triphosphate (fdUTP)

To investigate the behavior of 5-formyl-2'-deoxyuridine during DNA synthesis, its 5'-triphosphate form (fdUTP) is an indispensable tool. The synthesis of fdUTP typically begins with the corresponding nucleoside monophosphate (fdUMP), which can be prepared from 5-formyl-2'-deoxyuridine. The fdUMP is then activated, for instance with N,N'-carbonyldiimidazole, and subsequently condensed with pyrophosphate to form the triphosphate. oup.com Purification of the crude fdUTP is critical and is often achieved through chromatographic techniques such as DEAE-Sephadex A-25 chromatography followed by a final polishing step using high-performance liquid chromatography (HPLC) to ensure high purity for enzymatic assays. oup.comnih.gov

Incorporation into Oligodeoxynucleotides (ODNs) for DNA Template Studies

The study of the biological consequences of 5-formyluracil lesions in DNA requires their site-specific incorporation into synthetic oligodeoxynucleotides (ODNs). This is typically achieved using phosphoramidite chemistry on an automated DNA synthesizer. nih.govnih.gov However, the reactive nature of the 5-formyl group presents a challenge, as it can be unstable under the standard conditions of automated DNA synthesis. nih.gov

To circumvent this instability, a common strategy involves using a precursor phosphoramidite with a protected or masked formyl group. For example, an oligodeoxynucleotide containing a 5-(1,2-dihydroxyethyl)uracil derivative can be synthesized first. nih.gov Following the completion of the solid-phase synthesis and deprotection of the oligonucleotide, the diol is cleaved with sodium periodate to unmask the formyl group, yielding the desired 5-formyluracil-containing ODN. nih.govnih.gov Another approach involves protecting the formyl group with a specific protecting group, such as N,N-di-(3,5-dichlorophenyl)ethylenediamine, which is stable during synthesis and can be removed afterward. nih.govjst.go.jp These methods enable the preparation of DNA templates with a single, site-specifically placed 5-formyluracil lesion for detailed studies of DNA polymerase fidelity and repair enzyme activity. jst.go.jp

Analytical and Quantification Techniques for 5-Formyl-2'-deoxyuridine in Biological Samples

Accurate and sensitive detection and quantification of 5-formyl-2'-deoxyuridine in biological samples are essential for understanding its role as a biomarker of oxidative DNA damage and for studying its metabolic fate.

Chromatographic Methods (High-Performance Liquid Chromatography (HPLC), Liquid Chromatography–Mass Spectrometry (LC-MS/MS))

High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone for the analysis of 5-formyl-2'-deoxyuridine and its derivatives. rsc.org For preparative purification of synthesized compounds like fdUTP, HPLC is used to achieve high purity. oup.comnih.gov For quantification in biological matrices, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity. uu.nlnih.gov This technique allows for the detection of very low levels of the modified nucleoside in complex mixtures such as cell extracts or urine. uu.nl The methodology typically involves enzymatic digestion of DNA to release the constituent nucleosides, followed by chromatographic separation and mass spectrometric detection. uu.nl

| Technique | Application | Key Parameters |

| HPLC | Purification of synthesized fdUTP. oup.comnih.gov | Reversed-phase columns are often used. |

| LC-MS/MS | Quantification of 5-formyl-2'-deoxyuridine in biological samples. uu.nlnih.gov | Column: Reversed-phase (e.g., C18). mdpi.comMobile Phase: Gradient of aqueous and organic solvents (e.g., water/methanol with formic acid). mdpi.comDetection: Tandem mass spectrometry in selected reaction monitoring (SRM) mode for high specificity. |

Spectroscopic Methods (Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) Spectroscopy)

Spectroscopic techniques are indispensable for the structural characterization of synthesized 5-formyl-2'-deoxyuridine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of these compounds. 1H, 13C, and 31P NMR spectra provide detailed information about the molecular framework. oup.com For instance, the presence of the 5-formyl group in fdUTP is clearly demonstrated by characteristic signals in the 1H NMR spectrum (around 9.62 ppm) and the 13C NMR spectrum (around 193.8 ppm). oup.com Similarly, 31P NMR is used to confirm the presence of the triphosphate moiety. oup.com NMR is also employed to study the conformation of ODNs containing 5-formyluracil, providing insights into the structural perturbations caused by this lesion in the DNA double helix. nih.govnih.gov

Ultraviolet (UV) spectroscopy is routinely used to determine the concentration of nucleosides and nucleotides and to study their properties. The UV absorption spectrum of 5-formyl-2'-deoxyuridine is pH-dependent due to the ionization of the uracil (B121893) ring, which is influenced by the electron-withdrawing nature of the 5-formyl group. oup.com The pKₐ of the base unit of fdUTP was determined to be 8.6, which is significantly lower than that of thymidine. oup.comnih.gov This property is important for understanding its base-pairing potential during DNA replication.

| Spectroscopic Method | Information Obtained |

| 1H NMR | Confirms the presence of the formyl proton and other protons in the molecule. oup.com |

| 13C NMR | Confirms the presence of the formyl carbon and other carbons in the molecule. oup.com |

| 31P NMR | Confirms the presence and structure of the phosphate (B84403) groups in nucleotides like fdUTP. oup.com |

| UV Spectroscopy | Determination of concentration and pKₐ values. oup.com |

Development of Selective Fluorescence-Based Detection Methods

The detection of 5-formyl-2'-deoxyuridine (fdU), a significant product of thymidine oxidation in DNA, is crucial for understanding its biological roles. researchgate.net To this end, researchers have focused on developing selective detection methods that can distinguish fdU from other nucleosides. A prominent strategy involves fluorescent derivatization, where the unique chemical properties of the formyl group are exploited to attach a fluorescent tag.

One such method utilizes 2-aminothiophenol derivatives as fluorogenic reagents. nih.gov In this approach, the formyl group of fdU reacts with a 2-aminothiophenol derivative to form a 5-(benzothiazol-2-yl)-2′-deoxyuridine (btdUrd) derivative. This reaction converts the non-fluorescent reagent into a highly fluorescent product, enabling the selective detection of fdU. The synthesis and properties of these btdUrd derivatives, including their UV absorbance and fluorescence under different pH conditions, have been characterized to optimize the detection process. nih.gov This chemical labeling is highly selective for the formyl group, allowing for the specific detection of fdU even in the presence of other modified pyrimidines like 5-formylcytosine (5fC). researchgate.net The specificity of these fluorescence "switch-on" methods provides a high signal-to-noise ratio, facilitating sensitive and convenient detection in complex biological samples. nih.gov

The table below summarizes the key aspects of a fluorescence-based detection method for 5-Formyl-2'-deoxyuridine.

| Detection Principle | Reagent Example | Reaction Product | Key Feature |

| Fluorescent Derivatization | 2-aminothiophenol derivatives | 5-(benzothiazol-2-yl)-2′-deoxyuridine (btdUrd) | Fluorogenic reaction selectively targets the formyl group, leading to a "switch-on" fluorescence signal. nih.gov |

In Vitro and Cellular Assay Systems for Functional Characterization

To understand the functional consequences of 5-formyl-2'-deoxyuridine within a cellular context, various in vitro and cellular assay systems have been established. These methodologies allow for the detailed investigation of its effects on DNA replication, mutagenicity, and the biophysical properties of DNA.

Primer extension assays are a fundamental tool for examining how DNA polymerases interact with modified nucleotides like fdU. caymanchem.com These assays measure the ability of a polymerase to incorporate a nucleotide opposite a specific template base and to extend the primer past that point.

Studies using the triphosphate form, 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP), have provided significant insights into its substrate and mispairing properties. Research has shown that fdUTP can efficiently substitute for deoxythymidine triphosphate (dTTP) during DNA synthesis catalyzed by various DNA polymerases, including Escherichia coli DNA polymerase I (Klenow fragment), T7 DNA polymerase, and Taq DNA polymerase. nih.gov The incorporation of fdUTP opposite adenine (B156593) in the template strand occurs with minimal influence from the surrounding DNA sequence. nih.gov

Crucially, these assays have also revealed the mispairing potential of fdUTP. It can be misincorporated opposite a guanine (B1146940) (G) residue in the template, albeit with much lower efficiency than its correct pairing with adenine. nih.gov This misincorporation is pH-dependent, increasing as the pH rises from 7.2 to 9.0. This observation is strongly correlated with the ionization of the 5-formyluracil base, which has a pKa of 8.6, significantly lower than that of thymine (B56734) (pKa = 10.0). nih.gov The ionized form of the base is thought to be responsible for the mispairing with guanine, highlighting the mutagenic potential of this lesion. nih.gov

The table below summarizes the findings from primer extension assays with various DNA polymerases.

| DNA Polymerase | Substrate Efficiency (vs. dTTP) | Mispairing Partner | Key Finding |

| E. coli DNA Polymerase I (Klenow fragment) | Efficient | Guanine (G) | fdUTP efficiently replaces dTTP and can mispair with G, especially at higher pH. nih.gov |

| T7 DNA Polymerase (exonuclease-free) | Efficient | Guanine (G) | Demonstrates efficient incorporation opposite A and misincorporation opposite G. nih.gov |

| Taq DNA Polymerase | Efficient | Guanine (G) | Shows that thermostable polymerases also readily utilize fdUTP as a substrate. nih.gov |

To assess the mutagenic consequences of fdU in a living system, mutagenesis assays in prokaryotic models like Escherichia coli are employed. These assays measure the frequency and types of mutations that arise when cells are exposed to the modified nucleoside or its precursors.

When 5-formyl-2'-deoxyuridine is supplied to the growth medium of E. coli, it is incorporated into the bacterial DNA and induces a spectrum of base substitution mutations. nih.gov Studies using the lacZ gene as a reporter have identified the following order of mutation frequencies: A•T→G•C > G•C→A•T > G•C→T•A >> A•T→T•A > A•T→C•G. nih.gov The absence of G•C→C•G transversions was also noted. nih.gov These results suggest that during DNA replication, the incorporated 5-formyluracil can mispair with guanine, cytosine, and thymine. nih.gov

In vivo assays using 5-formyl-2'-deoxyuridine 5'-triphosphate (5-CHO-dUTP) introduced directly into E. coli cells confirm its mutagenic nature. The chromosomal lacI forward mutation assay showed a dose-dependent increase in mutation frequency. nih.gov The primary mutations induced by 5-CHO-dUTP were G•C to A•T, A•T to G•C, and G•C to T•A mutations. nih.gov The mutagenicity of 5-CHO-dUTP was found to be comparable to that of 8-hydroxy-2'-deoxyguanosine 5'-triphosphate, a major form of oxidative dGTP damage. nih.gov

The table below details the types of base substitutions observed in E. coli mutagenesis assays.

| Assay System | Original Base Pair | Observed Mutation | Inferred Mispairing |

| lacZ Forward Mutation | A•T | A•T → G•C | 5-foU pairing with G |

| lacZ Forward Mutation | G•C | G•C → A•T | Not directly specified |

| lacZ Forward Mutation | G•C | G•C → T•A | Not directly specified |

| lacI Forward Mutation | G•C | G•C → A•T | Not directly specified |

| lacI Forward Mutation | A•T | A•T → G•C | 5-foU pairing with G |

| lacI Forward Mutation | G•C | G•C → T•A | Not directly specified |

The introduction of a 5-formyl group to the deoxyuridine base alters its chemical and physical properties, which in turn affects the structure and stability of DNA duplexes containing this modification. Biophysical characterization aims to quantify these effects.

A key chemical property altered by the electron-withdrawing 5-formyl group is the acidity of the N3 proton. The pKa of the 5-formyluracil base in fdUTP is 8.6, which is substantially lower than the pKa of 10.0 for the corresponding thymine in dTMP. nih.gov This increased propensity for ionization at physiological pH is a critical factor in its ability to mispair with guanine during DNA replication. nih.gov

The table below summarizes the known biophysical properties of 5-Formyl-2'-deoxyuridine.

| Biophysical Property | Value/Observation | Implication |

| pKa (N3 Proton) | 8.6 | Increased ionization potential at physiological pH compared to thymine. nih.gov |

| Duplex Stability (Tm) | Expected to be destabilizing | The formyl group is predicted to lower the melting temperature of DNA duplexes, analogous to other formyl-containing nucleosides. uni-muenchen.de |

| Base Pairing | Different from thymine | Forms mispairs with G, C, and T during replication. nih.gov |

Broader Implications and Future Research Directions in Nucleic Acid Chemistry

Distinction and Interplay between 5-Formyl-2'-deoxyuridine and other Formyl-modified Nucleosides (e.g., 5-Formyl-2'-deoxycytidine in Epigenetics)

While both 5-Formyl-2'-deoxyuridine (fdU) and 5-Formyl-2'-deoxycytidine (fdC) possess a reactive formyl group at the 5-position of the pyrimidine (B1678525) ring, their origins, biological contexts, and chemical reactivities show important distinctions.

Origins and Biological Roles: 5-Formyl-2'-deoxyuridine is primarily known as a DNA lesion, a product of oxidative damage to the methyl group of thymidine (B127349) caused by reactive oxygen species (ROS) or photosensitized oxidation. medchemexpress.comlookchem.comnih.govd-nb.info Its presence in DNA is generally a signal for repair. In contrast, 5-Formyl-2'-deoxycytidine has a well-established dual role. It is also formed as an oxidative lesion from 5-methyl-deoxycytidine (mdC), but more significantly, it is a key intermediate in the enzymatic active DNA demethylation pathway. d-nb.info In this epigenetic context, Ten-eleven translocation (TET) enzymes iteratively oxidize mdC to 5-hydroxymethyl-deoxycytidine (hmdC), then to fdC, and finally to 5-carboxy-deoxycytidine (5caC), which is then excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway to restore unmodified cytosine. mdpi.complos.org

Chemical Reactivity and Interplay: The formyl group on both nucleosides can react with nucleophiles, such as the ε-amino group of lysine (B10760008) residues within histone proteins, to form Schiff base adducts. d-nb.infosemanticscholar.org This covalent linking of DNA to nucleosomes can impact chromatin structure and stability. Research comparing the two shows that fdU has a significantly higher reactivity towards lysine side chains than fdC. d-nb.info This increased reactivity in fdU is attributed to both the intrinsic properties of its formyl group and differences in the DNA conformation it induces. d-nb.info

This reactivity difference has significant biological implications. Given that fdU is a more abundant lesion resulting from oxidative stress, its higher propensity to form cross-links suggests that oxidative damage could have a potent impact on genome stability and transcriptional regulation by altering nucleosome dynamics. d-nb.info While fdC is central to epigenetic reprogramming, the pervasive nature of oxidative stress means that the interplay between these two formylated nucleosides is a critical area of research. For instance, both can act as photosensitizers, generating cyclobutane (B1203170) pyrimidine dimers upon UV irradiation, though fdC is more efficient in this process. nih.gov

| Feature | 5-Formyl-2'-deoxyuridine (fdU) | 5-Formyl-2'-deoxycytidine (fdC) |

|---|---|---|

| Primary Origin | Oxidative damage to thymidine. medchemexpress.comd-nb.info | Enzymatic oxidation of 5-methylcytidine (B43896) by TET enzymes; also an oxidative damage product. d-nb.infomdpi.com |

| Primary Biological Role | DNA lesion requiring repair. nih.gov | Intermediate in active DNA demethylation (epigenetics). trilinkbiotech.comjenabioscience.com |

| Relative Abundance | Considered a major and abundant product of oxidative stress. d-nb.info | Generally less abundant than fdU from oxidative stress, but prominent in specific cellular contexts (e.g., stem cells). d-nb.info |

| Reactivity with Lysine | Significantly higher reactivity in forming Schiff base adducts. d-nb.info | Lower reactivity compared to fdU. d-nb.info |

| Removal from DNA | Recognized by DNA glycosylases (e.g., AlkA in E. coli) in the BER pathway. nih.gov | Excised by Thymine-DNA Glycosylase (TDG) in the BER pathway. mdpi.com |

Mechanistic Understanding of 5-Formyl-2'-deoxyuridine in Genome Stability and Disease Etiology (excluding clinical outcomes)

The presence of 5-Formyl-2'-deoxyuridine in the genome is a significant threat to its stability and is implicated in the etiology of diseases linked to oxidative stress. Its detrimental effects are realized through several distinct mechanisms.

Mutagenesis and Miscoding: The formyl group alters the coding properties of the uracil (B121893) base. In vitro primer extension analyses have shown that DNA polymerases can misinterpret fdU, leading to the insertion of guanine (B1146940) (G) opposite the lesion instead of the correct adenine (B156593) (A). nih.govoup.com The triphosphate form, 5-formyl-2'-deoxyuridine 5'-triphosphate (fdUTP), can also be misincorporated opposite both G and A during DNA synthesis. oup.com This miscoding potential makes fdU a mutagenic lesion that can lead to T→C transitions if not repaired. nih.govoup.com The mutagenic threat is amplified in the context of tandem lesions, where fdU is located next to another lesion like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OxodGuo). In such cases, the presence of fdU can synergistically increase the mutagenicity of the adjacent lesion. nih.gov

Induction of Genomic Instability: Beyond miscoding, fdU contributes to genomic instability through its chemical lability. The N-glycosylic bond of 5-formyluridine (B1218883) is less stable than that of canonical nucleosides under physiological conditions. nih.govplos.org This instability can lead to the spontaneous cleavage of the bond, generating an apurinic/apyrimidinic (AP) site in the DNA strand. plos.org AP sites are non-coding and highly cytotoxic and mutagenic lesions that can block DNA replication and lead to single-strand breaks if not promptly repaired by the base excision repair (BER) pathway. plos.org

Interaction with DNA Repair Machinery: Cells have evolved mechanisms to counteract the threats posed by fdU, primarily through the BER pathway. In Escherichia coli, the DNA glycosylase AlkA recognizes and excises fdU from DNA. nih.gov In humans, the repair of fdU and particularly clustered lesions involving fdU and AP sites is more complex, involving enzymes such as human apurinic/apyrimidinic endonuclease 1 (hAPE1), DNA polymerase beta (Pol β), and DNA polymerase lambda (Pol λ). plos.org The efficiency of repair can be influenced by the location of the fdU lesion, especially when it is part of a clustered damage site. plos.org The formyl group itself can also form covalent adducts with DNA-binding proteins, further complicating repair and cellular processes. plos.org

| Mechanism | Description | Consequence for Genome Stability |

|---|---|---|

| Miscoding | The formyl group alters base pairing properties, causing DNA polymerases to preferentially insert Guanine (G) opposite fdU instead of Adenine (A). nih.govoup.com | Point mutations (T→C transitions), contributing to disease etiology. |

| N-Glycosidic Bond Instability | The bond linking the formyluracil base to the deoxyribose sugar is weak, leading to spontaneous cleavage. nih.govplos.org | Formation of highly mutagenic and cytotoxic apurinic/apyrimidinic (AP) sites, which can cause strand breaks. plos.org |

| DNA-Protein Cross-linking | The reactive aldehyde group can form covalent Schiff base adducts with amino groups of proteins (e.g., histones, repair enzymes). semanticscholar.orgplos.org | Inhibition of DNA replication and transcription, stalled repair processes, and altered chromatin structure. |

| Synergistic Mutagenesis | When located adjacent to other lesions (e.g., 8-OxodGuo), fdU can enhance their mutagenic potential during bypass by DNA polymerases. nih.gov | Increased mutation frequency at "hot-spot" sites, amplifying genomic damage. nih.gov |

Development of Advanced Research Probes and Tools based on 5-Formyl-2'-deoxyuridine for Molecular Biology Studies

The unique chemical properties of 5-Formyl-2'-deoxyuridine make it a valuable molecule for the development of specialized probes and tools for molecular biology research. Its applications range from studying DNA damage and repair to probing the intricate interactions between DNA and proteins.

Biomarker of Oxidative Damage: Because fdU is a stable product of thymine (B56734) oxidation, its quantification in cellular DNA or biological fluids can serve as a reliable biomarker for assessing levels of oxidative stress. medchemexpress.commedchemexpress.commedchemexpress.com This is crucial for studies investigating the links between oxidative damage, aging, and various pathological conditions.

Probes for DNA-Protein Interactions: The reactive aldehyde group of fdU is a key feature exploited for creating chemical cross-linkers. Oligonucleotides synthesized to contain fdU at specific positions can be used to probe the contact points between DNA and DNA-binding proteins. medchemexpress.com Upon binding, the formyl group can form a covalent Schiff base with a nearby lysine residue on the protein. This reaction has been used to study the interaction of single-stranded DNA with peptides derived from the RecA protein, providing structural information that is difficult to obtain for transient or non-specific complexes. semanticscholar.org

Tools for Studying DNA Repair: Synthetic oligonucleotides containing a site-specifically incorporated fdU are indispensable tools for the in vitro reconstitution of DNA repair pathways. nih.govplos.org These substrates allow researchers to dissect the step-by-step mechanism of the BER pathway, identify the specific enzymes responsible for fdU recognition and excision, and determine the kinetic parameters of these reactions. nih.gov Such studies are fundamental to understanding how cells maintain genome integrity.

Selective Chemical Tagging and Enrichment: Advanced chemical methods have been developed to selectively tag fdU in the presence of its cytosine counterpart, fdC. acs.org By exploiting the enhanced reactivity of the formyl group on fdU, researchers can introduce biotin (B1667282) or other affinity tags onto the lesion. This allows for the specific enrichment of DNA fragments containing fdU from a complex genomic sample, paving the way for genome-wide mapping of this lesion to understand its distribution and biological consequences. acs.org

| Application | Description | Research Area |

|---|---|---|

| Biomarker | Used to quantify levels of oxidative DNA damage in cells and tissues. medchemexpress.commedchemexpress.com | Oxidative Stress, Aging, Disease Etiology |

| Chemical Cross-linking | The reactive formyl group forms covalent adducts with lysine residues in proteins, enabling the study of DNA-protein contact points. semanticscholar.org | Structural Biology, DNA-Protein Interactions |

| DNA Repair Substrates | Oligonucleotides with site-specific fdU are used to study the mechanisms and enzymes of the Base Excision Repair (BER) pathway in vitro. nih.govplos.org | Genome Stability, Enzymology, DNA Repair |

| Mutagenesis Studies | The triphosphate form (fdUTP) is used in polymerase reactions to investigate misincorporation and the fidelity of DNA synthesis. oup.com | DNA Replication, Mutagenesis |

| Selective Chemical Labeling | Chemoselective tagging of fdU allows for its enrichment and detection, enabling potential mapping of the lesion in the genome. acs.org | Epigenetics, Genomics, Molecular Diagnostics |

Q & A

Basic Research Questions

Q. What is the role of 5-Formyl-2'-deoxyuridine (5fU) in DNA oxidation damage, and how does it contribute to mutagenesis?

- Answer : 5fU is a thymidine oxidation product generated by reactive oxygen species (ROS) or ionizing radiation. It induces A:T→G:C transitions during DNA replication due to mispairing with guanine in its ionized form. This lesion is comparable in yield to 8-oxo-dG and is linked to genotoxicity and potential carcinogenicity. Detection methods often involve enzymatic hydrolysis of DNA followed by HPLC or mass spectrometry, though these are labor-intensive .

Q. What are the standard methods for detecting 5fU in DNA, and what are their limitations?

- Answer : Traditional approaches include:

- HPLC-MS/MS : Requires complete enzymatic digestion of DNA and isotope-labeled internal standards for quantification, limiting throughput .

- Fluorogenic labeling : A newer method uses reagents like 2-amino-4,5-dimethoxythiophenol (3'), which reacts selectively with 5fU to generate a fluorescent adduct. This avoids enzymatic hydrolysis and enables direct fluorescence measurement, improving sensitivity (detection limit: ~3-4 fmol) .

Advanced Research Questions

Q. How does 5fU influence DNA polymerase fidelity, and what experimental parameters are critical for studying its mispairing behavior?

- Answer : 5fU in its triphosphate form (fdUTP) is incorporated by DNA polymerases (e.g., Klenow fragment, Taq) opposite adenine in templates. However, its ionized form (pKa = 8.6) mispairs with guanine, especially at alkaline pH (7.2–9.0). Key experimental considerations include:

- pH control : Mispairing efficiency correlates with ionization state .

- Sequence context : Use defined oligonucleotide templates to assess position-specific effects .

- Post-replication analysis : Piperidine cleavage or MutS protein binding to identify misincorporated sites .

Q. How can 5fU be selectively labeled in DNA for single-base resolution analysis, and what are the advantages over conventional methods?

- Answer : Fluorogenic reagents like CBAN enable covalent tagging of 5fU without DNA hydrolysis. Upon reaction, the formyl group is converted into a benzothiazol-2-yl moiety, producing a fluorescence signal (λex: 389 nm, λem: 430 nm). Advantages include:

- No enzymatic digestion : Preserves DNA integrity for downstream applications .

- High specificity : Minimal cross-reactivity with 5-formylcytosine (5fC) or other nucleosides .

Q. What are the challenges in quantifying 5fU in complex biological samples, and how can chemical derivatization improve sensitivity?

- Answer : Low endogenous levels of 5fU (~0.1–5 lesions/10^6 bases) require amplification-free enrichment. Methods include:

- Girard’s reagent T (GirT) derivatization : Introduces a pre-charged quaternary ammonium group, enhancing ionization efficiency for LC-MS/MS. This improves detection limits by 20–884-fold compared to native analysis .

- Biotin-streptavidin pull-down : Biotinylated probes selectively capture 5fU-containing DNA for sequencing or qPCR .

Methodological Considerations

Q. How can researchers differentiate 5fU from other oxidative lesions (e.g., 8-oxo-dG) in genomic DNA?

- Answer : Combine chemical specificity and enzymatic discrimination :

- Selective labeling : Use fluorogenic or biotinylated probes that react exclusively with 5fU’s formyl group .

- Repair enzyme treatment : Treat DNA with Fpg or hOGG1 to remove 8-oxo-dG, leaving 5fU intact for subsequent analysis .

Q. What are the implications of 5fU’s environmental stability, and how should storage conditions be optimized for experimental reproducibility?

- Answer : While 5fU is stable under standard laboratory conditions (store at -20°C in inert atmosphere), its reactivity requires:

- Avoiding nucleophiles : Prevent adduct formation with amines or thiols in buffers .

- Validating lesion integrity : Use LC-MS/MS or fluorescence assays pre- and post-storage .

Data Contradictions and Validation

Q. Why do some studies report conflicting mutagenic potentials for 5fU, and how can these discrepancies be resolved?

- Answer : Variability arises from differences in:

- DNA repair context : Cell lines with deficient base excision repair (BER) show higher 5fU-induced mutation rates .

- Sequence bias : GC-rich regions may stabilize 5fU-G mispairs, increasing mutagenicity .

- Validation : Use orthogonal methods (e.g., CRISPR-edited cell models + deep sequencing) to confirm mutation profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.